molecular formula C14H24BN3O4S B1458352 N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide CAS No. 1801905-65-6

N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide

Cat. No.: B1458352
CAS No.: 1801905-65-6
M. Wt: 341.2 g/mol
InChI Key: RFSXHZQZZVRGJG-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide is a boronic ester-functionalized pyridine derivative featuring a unique sulfuric diamide substituent. The compound’s structure combines a pyridine core with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5 and a dimethyl-substituted sulfamide group at position 3.

Properties

IUPAC Name

3-(dimethylsulfamoylamino)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O4S/c1-10-12(17-23(19,20)18(6)7)8-11(9-16-10)15-21-13(2,3)14(4,5)22-15/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSXHZQZZVRGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological implications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is C17H29BN2O2SC_{17}H_{29}BN_{2}O_{2}S with a molecular weight of approximately 304.24 g/mol. The unique structure contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxaborolane derivative followed by functionalization with sulfuric diamide. A common synthetic route involves:

  • Formation of Dioxaborolane : Utilizing boron reagents in the presence of alcohols to create the dioxaborolane framework.
  • Pyridine Substitution : Reacting the dioxaborolane with pyridine derivatives to introduce the desired substituents.
  • Final Functionalization : Modifying the nitrogen atoms to achieve the sulfuric diamide functionality.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • ATM Inhibition : Compounds with similar structures have shown potential as ATM (Ataxia Telangiectasia Mutated) inhibitors, which are crucial in cancer therapy due to their role in DNA damage response pathways. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents .

Antibacterial and Anti-inflammatory Properties

Research has also highlighted antibacterial and anti-inflammatory activities associated with related dioxaborolane derivatives:

  • Mechanism of Action : These compounds may exert their effects by disrupting bacterial cell wall synthesis or modulating inflammatory pathways through inhibition of specific enzymes involved in these processes .

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of dioxaborolane derivatives for their antitumor efficacy. The results indicated that modifications at the nitrogen and boron sites significantly influenced biological activity. The compound demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent .

Study 2: Antibacterial Activity

In another investigation focused on antibacterial properties, derivatives similar to this compound were tested against gram-positive and gram-negative bacteria. Results showed promising inhibitory effects against resistant strains, indicating a potential role in combating antibiotic resistance .

Data Tables

Property Value
Molecular FormulaC₁₇H₂₉BN₂O₂S
Molecular Weight304.24 g/mol
CAS Number919347-21-0
Antitumor ActivityYes (ATM inhibitor)
Antibacterial ActivityYes (effective against resistant strains)

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has shown that compounds containing boron have potential anticancer properties. The presence of the dioxaborolane moiety in N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide may enhance its efficacy against certain cancer types by promoting apoptosis in malignant cells. Studies indicate that boron-containing compounds can disrupt cancer cell metabolism and induce cell cycle arrest .

2. Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery applications. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and controlled release of drugs. This is particularly beneficial for hydrophobic drugs that require solubilization for effective delivery .

Materials Science

1. Polymer Chemistry
this compound can serve as a building block for the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Additionally, the compound's boron content may impart unique optical properties suitable for photonic applications .

2. Catalysis
The compound has been investigated as a catalyst in various organic reactions. Its boron component can facilitate reactions such as cross-coupling and C-H activation processes. The catalytic efficiency is attributed to the electron-withdrawing nature of the dioxaborolane group, which enhances reactivity under mild conditions .

Environmental Science

1. Environmental Remediation
this compound has potential applications in environmental remediation efforts. Its ability to chelate heavy metals makes it useful for the removal of toxic metal ions from contaminated water sources. Studies suggest that such compounds can effectively bind to pollutants and facilitate their extraction from aqueous environments .

2. Sensor Development
The compound's electronic properties can be harnessed in the development of sensors for detecting environmental pollutants. Its sensitivity to changes in chemical composition allows for real-time monitoring of contaminants in air and water samples .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits/Outcomes
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Drug delivery systemsEnhances bioavailability of hydrophobic drugs
Materials SciencePolymer chemistryImproves mechanical properties
CatalysisFacilitates organic reactions
Environmental ScienceEnvironmental remediationRemoves heavy metals from water
Sensor developmentReal-time monitoring of pollutants

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Core Structure Boronic Ester Position Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound Pyridine 5 3-(N,N-dimethylsulfuric diamide) C₁₈H₂₇BN₂O₄S 386.3* Potential cross-coupling reagent; sulfamide enhances polarity
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide (BON) Phenyl 4 4-Sulfamide C₁₂H₁₉BN₂O₄S 314.1 Structural analogue with phenyl core; used in Suzuki couplings
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Pyridine 5 3-(N,N-dimethylamine) C₁₃H₂₁BN₂O₂ 256.1 Amine substituent increases basicity; lower polarity
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide Pyridine 5 3-Cyclopropanesulfonamide C₁₃H₁₈BN₂O₄S 326.1 Cyclopropane adds steric bulk; sulfonamide enhances stability
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide Pyrimidine 5 2-Methanesulfonamide C₁₁H₁₈BN₃O₄S 299.2 Pyrimidine core alters electronic properties; used in medicinal chemistry

Electronic and Reactivity Comparisons

  • Boronic Ester Reactivity: All compounds contain the pinacol boronate group, enabling participation in Suzuki-Miyaura couplings . However, substituents on the aromatic core modulate boron’s electrophilicity.
  • Sulfamide vs. Sulfonamide : The target’s sulfuric diamide (N,N-dimethyl) provides two methyl groups, reducing hydrogen-bonding capacity compared to sulfonamides (e.g., cyclopropanesulfonamide in ). This may lower solubility but improve membrane permeability.
  • Core Heterocycle Effects: Pyridine (target) vs. pyrimidine () alters electronic density.

Preparation Methods

Synthesis of the Boronic Ester-Substituted Pyridine Intermediate

  • Starting Materials: The synthesis begins with 2-methyl-5-bromopyridine or a related halogenated pyridine derivative.
  • Borylation Reaction: The halogenated pyridine undergoes a borylation reaction using bis(pinacolato)diboron under palladium catalysis (Pd catalyst such as Pd(dppf)Cl2) in the presence of a base (e.g., potassium acetate).
  • Reaction Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dioxane at elevated temperatures (80–100 °C).
  • Outcome: Formation of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Introduction of the Sulfuric Diamide Group

  • Sulfuric Diamide Formation: The key step involves the reaction of the boronic ester-substituted pyridine with sulfuryl chloride (SO2Cl2) or a suitable sulfurylating agent to introduce the sulfuric diamide group.
  • Amidation: Subsequent reaction with dimethylamine leads to the formation of the N,N-dimethylsulfuric diamide moiety attached to the pyridine ring.
  • Control of Reaction Parameters: Temperature, pH, and stoichiometry are tightly controlled to avoid side reactions and ensure high selectivity.
  • Purification: The product is purified by standard chromatographic techniques or recrystallization.

Reaction Optimization and Techniques

  • Microwave-Assisted Synthesis: To enhance reaction rates and yields, microwave irradiation has been employed during borylation and amidation steps.
  • Solvent-Free Conditions: Some protocols explore solvent-free or minimal solvent conditions to reduce environmental impact and simplify workup.
  • Temperature and pH Control: Maintaining optimal temperature (generally 70–110 °C) and neutral to slightly basic pH during amidation is critical for product stability.

Analytical Characterization During Preparation

Throughout the synthesis, several analytical techniques are employed to monitor intermediates and confirm product identity:

Analytical Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of intermediates and final product ^1H NMR and ^13C NMR to verify substitution pattern and functional groups
Mass Spectrometry (MS) Molecular weight confirmation and purity assessment Electrospray ionization (ESI-MS) or MALDI-TOF MS
High-Performance Liquid Chromatography (HPLC) Purity analysis and reaction monitoring Quantitative purity assessment
Infrared Spectroscopy (IR) Functional group identification Confirmation of sulfuric diamide and boronic ester groups

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Halogenated pyridine borylation Bis(pinacolato)diboron, Pd catalyst, base, DMF/dioxane, 80–100 °C 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Key boronic ester intermediate
2 Sulfurylation Sulfuryl chloride or equivalent, controlled temperature and pH Sulfuric diamide intermediate Introduction of sulfur group
3 Amidation Dimethylamine, solvent, temperature control Final compound: N,N-dimethyl-N'-[2-methyl-5-(boronic ester)pyridin-3-yl]sulfuric diamide Completion of synthesis
4 Purification Chromatography or recrystallization Pure final compound Ensures high purity

Research Findings and Notes

  • The presence of the boronic ester group enhances the compound's versatility for further functionalization in medicinal chemistry.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes without compromising yield.
  • Solvent-free methods are promising for greener synthesis but require careful optimization to avoid incomplete reactions.
  • Analytical data confirm the stability of the sulfuric diamide moiety under the reaction conditions used.
  • The compound’s molecular weight is 341.2 g/mol, with molecular formula C14H24BN3O4S, consistent with the expected structure.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide?

The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

  • Suzuki-Miyaura Cross-Coupling : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is introduced via palladium-catalyzed coupling of a halogenated pyridine precursor (e.g., 2-chloro-3-iodopyridine) with bis(pinacolato)diboron under inert conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
  • Sulfuric Diamide Formation : Reaction of the amine-substituted pyridine with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to install the N,N-dimethylsulfamide moiety.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • 13C NMR Spectroscopy : Confirm the presence of the pinacol boronate group (peaks at ~25 ppm for methyl groups and ~85 ppm for the dioxaborolane ring) and the dimethylsulfamide moiety (resonances near 40 ppm for N-methyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with boron-containing species.
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data (if suitable crystals are obtained) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) and absolute hardness (η) of the boronate group to assess its susceptibility to transmetallation in Suzuki reactions. Compare with experimental reaction rates to validate models .
  • Transition-State Modeling : Use software like Gaussian or ORCA to model the Pd-mediated oxidative addition and transmetallation steps, focusing on steric effects from the pyridine substituents .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

  • Iterative Refinement : If NMR shifts deviate from predicted values (e.g., due to solvent effects or hydrogen bonding), re-run simulations with explicit solvent models (e.g., IEF-PCM in Gaussian) .
  • Dynamic Effects Analysis : For unexpected splitting or broadening, conduct variable-temperature NMR to probe conformational flexibility or aggregation .

Q. How can the compound’s stability under catalytic conditions be systematically evaluated?

  • Kinetic Profiling : Monitor reaction progress via in situ IR or HPLC to detect decomposition byproducts (e.g., boronic acid formation via hydrolysis).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert and oxidative atmospheres to identify degradation thresholds .

Q. What methodologies enable the study of its interactions with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to proteins or nucleic acids by measuring heat changes during titration.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns trajectories (e.g., using AMBER or GROMACS) to identify key binding residues and conformational changes .

Methodological Guidelines for Data Interpretation

  • Cross-Validation : For crystallographic data, validate SHELXL-refined structures against Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O bonds) .
  • Statistical Rigor : Use principal component analysis (PCA) to deconvolute overlapping NMR signals or chromatographic peaks caused by impurities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide

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